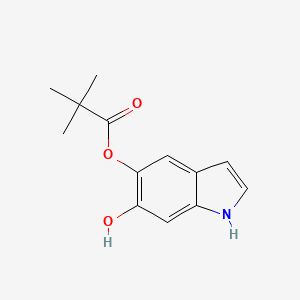

6-Hydroxy-1H-indol-5-yl pivalate

Description

6-Hydroxy-1H-indol-5-yl pivalate is an indole derivative featuring a hydroxy group at position 6 and a pivalate (2,2-dimethylpropanoyl) ester at position 4. The pivalate group is a bulky, sterically hindered ester known to enhance metabolic stability and modulate lipophilicity compared to smaller esters like acetate or butyrate . Its parent compound, 1H-indol-5-ol (5-hydroxyindole), is a bioactive scaffold with intrinsic protozoal and enzymatic inhibitory properties, as observed in alkaloid derivatives such as haemanthamine .

Propriétés

Formule moléculaire |

C13H15NO3 |

|---|---|

Poids moléculaire |

233.26 g/mol |

Nom IUPAC |

(6-hydroxy-1H-indol-5-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)12(16)17-11-6-8-4-5-14-9(8)7-10(11)15/h4-7,14-15H,1-3H3 |

Clé InChI |

KRXXRNDDWFQPAD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C=CN2)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl pivalate typically involves the esterification of 6-hydroxyindole with pivalic anhydride or pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-1H-indol-5-yl pivalate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Formation of 6-oxo-1H-indol-5-yl pivalate.

Reduction: Formation of 6-hydroxy-1H-indol-5-yl alcohol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

6-Hydroxy-1H-indol-5-yl pivalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl pivalate is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and metabolism . The hydroxy and pivalate groups may enhance its binding affinity and specificity to certain targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Ester Derivatives of Indole/Alkaloid Scaffolds

Key Findings from Haemanthamine Derivatives ()

Haemanthamine and its dihydro derivative were esterified with acetate, butyrate, pivalate, and hexanoate to study antiprotozoal activity. At 1 g/L, all esters inhibited rumen protozoa by 64–84%. However, pivalate esters exhibited superior potency at lower concentrations, particularly in the dihydrohaemanthamine series (derivative 10, dihydrohaemanthamine pivalate) .

Table 1: Protozoal Inhibition Rates of Haemanthamine Esters (1 g/L)

| Ester Type | Protozoal Inhibition (%) |

|---|---|

| Acetate | 64 |

| Butyrate | 72 |

| Pivalate | 84 |

| Hexanoate | 78 |

The bulky pivalate group likely enhances membrane permeability and resistance to enzymatic hydrolysis, prolonging activity.

Pivalate vs. Sulfonate Derivatives

identifies (6-hydroxy-1H-indol-5-yl)oxidanesulfonic acid, a sulfonate analog of 6-hydroxy-1H-indol-5-yl pivalate. While both compounds retain the indole core, the sulfonate group introduces strong acidity and hydrophilicity, contrasting with the lipophilic pivalate ester. Sulfonates are typically less cell-permeable but may exhibit improved solubility for intravenous applications .

Parent Compound: 1H-Indol-5-ol (5-Hydroxyindole)

The unmodified scaffold (1H-indol-5-ol) lacks the pivalate group, reducing steric hindrance and metabolic stability. In haemanthamine studies, non-esterified alkaloids showed weaker antiprotozoal effects compared to esterified analogs, highlighting the critical role of the pivalate group in enhancing bioavailability and target engagement .

Comparison with Sulfonamide-Pivalate Hybrids

describes sulfonamide inhibitors incorporating the 4-(sulfonyl)phenyl pivalate fragment from Sivelestat, a neutrophil elastase inhibitor. Unlike 6-hydroxy-1H-indol-5-yl pivalate, these hybrids leverage the pivalate group to stabilize interactions with serine proteases (e.g., Ser195). The study found that pivalate-modified sulfonamides exhibited improved chemical stability and additive inhibitory effects, suggesting broader applicability of pivalate esters in drug design .

Steroidal Pivalate Derivatives

lists fluocortolone pivalate and tixocortol pivalate , steroidal anti-inflammatory agents. While structurally distinct from indole derivatives, these compounds demonstrate the versatility of pivalate esters in enhancing topical potency and reducing systemic absorption. This contrasts with 6-hydroxy-1H-indol-5-yl pivalate, which is tailored for protozoal or enzymatic inhibition .

Table 2: Comparative Properties of 6-Hydroxy-1H-indol-5-yl Pivalate and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.